Product packaging for 3-Aminoazetidin-2-one(Cat. No.:CAS No. 62634-84-8)

3-Aminoazetidin-2-one

Cat. No.: B3054971
CAS No.: 62634-84-8
M. Wt: 86.09 g/mol
InChI Key: GCBWDZYSLVSRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoazetidin-2-one is a versatile β-lactam (azetidin-2-one) scaffold of significant interest in medicinal chemistry and drug discovery. The azetidin-2-one core is a four-membered cyclic amide, famously known as the β-lactam ring that is the crucial structural component of life-saving penicillin and cephalosporin antibiotics . Beyond its antibiotic properties, this scaffold is exploited in the design of new chemical entities with diverse biological activities. Research into 1,4-diaryl substituted azetidin-2-ones, for example, has yielded compounds showing potent antiproliferative activity, functioning as microtubule destabilizing agents that inhibit tubulin polymerization by binding to the colchicine binding site . These compounds have demonstrated nanomolar cytotoxic activity against various human cancer cell lines, including multi-drug resistant ones, making them promising candidates for the development of new anticancer therapeutics . The presence of the amino group at the 3-position provides a key handle for synthetic modification, allowing for the creation of a wide array of derivatives, such as amides, to modulate biological activity and physicochemical properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O B3054971 3-Aminoazetidin-2-one CAS No. 62634-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWDZYSLVSRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515337
Record name 3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62634-84-8
Record name 3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Aminoazetidin 2 One and Its Functionalized Derivatives

Cycloaddition Approaches to 3-Aminoazetidin-2-one Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, represent the most widely utilized and versatile methods for the construction of the azetidin-2-one (B1220530) ring system. These methods involve the formation of two new carbon-carbon or carbon-nitrogen bonds in a single step, efficiently assembling the four-membered ring.

Staudinger Reaction ([2+2] Ketene-Imine Cycloadditions) in Azetidinone Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams, including this compound derivatives. This reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently undergoes conrotatory ring closure to yield the β-lactam ring.

The stereochemical outcome of the Staudinger reaction is a critical aspect, influenced by the geometry of the imine and the electronic nature of the substituents on both the ketene and the imine. Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines produce trans-β-lactams. The substituents on the ketene also play a crucial role; electron-donating groups on the ketene tend to favor the formation of cis-products, whereas electron-withdrawing groups often lead to a preference for trans-isomers. This is attributed to the relative rates of ring closure versus isomerization of the zwitterionic intermediate. Polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and potentially leading to a higher proportion of the thermodynamically more stable trans-product.

For the synthesis of this compound derivatives, a ketene bearing a protected amino group is typically employed. A common precursor is a protected α-amino acid, which can be converted into the corresponding acid chloride and subsequently treated with a base, such as triethylamine, to generate the aminoketene in situ.

Ketene PrecursorImineProduct (Major Isomer)Diastereomeric Ratio (cis:trans)Yield (%)
Phthalimidoacetyl chlorideN-Benzylidene-4-methoxyaniline3-Phthalimido-1-(4-methoxyphenyl)-4-phenylazetidin-2-one>95:585
Azidoacetyl chlorideN-(4-Methoxybenzylidene)aniline3-Azido-1,4-diphenylazetidin-2-one10:9078
(Benzyloxycarbonyl)aminoacetyl chlorideN-Propylidene-n-propylamine3-((Benzyloxycarbonyl)amino)-1-propyl-4-ethylazetidin-2-one80:2065

Alternative Cycloaddition Strategies for Monocyclic 3-Amino-β-Lactams

While the Staudinger reaction is prevalent, other cycloaddition strategies have been developed to access monocyclic 3-amino-β-lactams, offering alternative reactivity and stereoselectivity profiles.

Enolate-Imine Cyclocondensation: This method involves the reaction of a pre-formed ester enolate with an imine. For the synthesis of 3-aminoazetidin-2-ones, a glycine-derived enolate is typically used. The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the nature of the metal counterion. The use of chiral auxiliaries on the ester component can provide excellent stereocontrol, leading to the formation of enantiomerically enriched β-lactams. For instance, lithium enolates generated from N,N-bis(silyl)glycinates have been shown to react with N-arylaldimines to afford trans-3-amino-β-lactams with high diastereoselectivity and enantioselectivity.

Kinugasa Reaction: The Kinugasa reaction is a copper-catalyzed [2+2] cycloaddition of a nitrone and a terminal alkyne. This reaction proceeds through a 1,3-dipolar cycloaddition to form a five-membered isoxazolidine (B1194047) intermediate, which then undergoes a rearrangement to yield the β-lactam. A key advantage of the Kinugasa reaction is its ability to generate highly functionalized β-lactams with good control of stereochemistry. The use of ynamides in this reaction has been shown to be an effective strategy for the synthesis of chiral α-amino-β-lactams.

Intramolecular Cyclization Reactions for Azetidinone Ring Construction

Intramolecular cyclization reactions provide a powerful alternative to cycloaddition approaches for the formation of the azetidin-2-one ring. These methods typically involve the formation of a single bond to close the four-membered ring from an acyclic precursor.

Cyclization of β-Amino Acids and Derived Intermediates

The most direct intramolecular approach to 3-aminoazetidin-2-ones is the cyclization of β-amino acid derivatives. This can be achieved by activating the carboxylic acid moiety of a suitably protected β-amino acid and then inducing cyclization through the action of a base. Common activating agents include carbodiimides, sulfonyl chlorides, and chloroformates. The stereochemistry of the starting β-amino acid is generally retained during the cyclization process, making this a valuable method for the synthesis of optically active β-lactams.

A significant challenge in this approach is the potential for competing intermolecular reactions, such as polymerization. To favor the desired intramolecular cyclization, reactions are often carried out under high dilution conditions.

Other Base- or Acid-Catalyzed Cyclization Pathways

Various other base- or acid-catalyzed cyclization pathways have been developed to construct the this compound ring. One notable method is the cyclization of α-halo-β-amino amides. In this approach, a base is used to promote the intramolecular nucleophilic substitution of the halide by the amide nitrogen, forming the azetidinone ring.

Acid-catalyzed cyclizations are less common for the formation of the azetidinone ring from acyclic precursors due to the strained nature of the four-membered ring. However, certain specialized substrates can undergo acid-promoted cyclization. For example, the decomposition of α-amino-α'-diazo ketones can be catalyzed by acids or transition metals to generate a carbene intermediate, which can then undergo intramolecular C-H insertion to form the azetidin-3-one (B1332698) ring, a structural isomer of the target compound. While not directly yielding a this compound, this highlights the potential for catalyzed intramolecular reactions in the synthesis of substituted azetidines.

Stereoselective Synthesis of this compound

The biological activity of β-lactam antibiotics is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.

Asymmetric synthesis of 3-aminoazetidin-2-ones can be achieved through several strategies, including the use of chiral auxiliaries, chiral imines or ketenes, and chiral catalysts.

Chiral Auxiliaries: Chiral auxiliaries can be attached to either the ketene or the imine component in a Staudinger reaction, or to the ester in an enolate-imine condensation. These auxiliaries direct the approach of the reactants, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. Oxazolidinones derived from amino acids are commonly used as effective chiral auxiliaries in this context. For example, an oxazolidinone derived from (S)-phenylglycine can be used to prepare a chiral ketene precursor, which upon reaction with an achiral imine, yields a β-lactam with high diastereoselectivity.

Chiral Imines and Ketenes: The use of enantiopure imines or ketenes is another effective strategy for asymmetric synthesis. Chiral imines can be prepared from chiral amines or aldehydes, which are often derived from the chiral pool of natural products like amino acids or sugars. For instance, imines derived from D-glyceraldehyde acetonide have been used in [2+2] cycloadditions with various ketenes to produce cis-β-lactams with high diastereoselectivity.

Chiral Catalysts: The development of catalytic asymmetric methods is a highly desirable goal in organic synthesis. Chiral Lewis acids and organocatalysts have been employed to catalyze the [2+2] cycloaddition of ketenes and imines with high enantioselectivity. For example, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been shown to be effective catalysts for the asymmetric Staudinger reaction.

StrategyChiral SourceReaction TypeKey Features
Chiral Auxiliary(S)-4-PhenyloxazolidinoneStaudinger ReactionAuxiliary attached to the ketene precursor, high diastereoselectivity.
Chiral ImineImine from D-GlyceraldehydeStaudinger ReactionControls the facial selectivity of the ketene addition.
Chiral CatalystPlanar-chiral DMAP derivativeStaudinger ReactionCatalytic amount of chiral source, high enantioselectivity.

Diastereoselective Control in Azetidinone Formation

Diastereoselective control in the formation of the azetidin-2-one ring is a critical aspect of synthesizing biologically active β-lactams. The relative stereochemistry of the substituents at the C3 and C4 positions significantly influences the therapeutic efficacy of these compounds. Various strategies have been developed to control this diastereoselectivity, primarily in the context of the Staudinger cycloaddition and ester enolate-imine condensation reactions.

One of the most effective methods for achieving diastereocontrol is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, enantiopure oxazolidinones derived from amino acids like (S)- and (R)-phenylglycine have proven to be excellent chiral auxiliaries in the ketene-imine cycloaddition for the asymmetric synthesis of 3-amino-β-lactams. nih.gov When (S)-4-phenyloxazolidinon-3-ylacetyl chloride is reacted with N-benzylaldimines, it yields β-lactams with a diastereomeric ratio (dr) of 95:5 to 97:3. nih.gov

The choice of reactants and reaction conditions also plays a pivotal role. In the Staudinger reaction, the geometry of the imine and the ketene, as well as the solvent, can influence the cis/trans ratio of the product. Generally, non-polar solvents tend to favor the formation of the cis-β-lactam, while polar solvents can promote the formation of the trans isomer by stabilizing the zwitterionic intermediate and allowing for its isomerization before ring closure. nih.gov

Furthermore, the substituents on the imine and ketene precursors can exert significant steric and electronic effects that dictate the diastereochemical course of the reaction. For example, the reaction of fluoroacetyl chloride with an imine derived from p-anisidine (B42471) and D-glyceraldehyde acetonide resulted in the formation of the corresponding cis β-lactam as a single diastereomer.

The following table summarizes the effect of different chiral auxiliaries on the diastereoselectivity of this compound formation:

Chiral AuxiliaryReactantsDiastereomeric Ratio (dr)Yield (%)Reference
(S)-4-phenyloxazolidinone(S)-4-phenyloxazolidinon-3-ylacetyl chloride and N-benzylaldimines95:5 to 97:380-90 nih.gov
D-phenylalanine ethyl esterChiral Schiff base from D-phenylalanine ethyl ester and cinnamaldehyde (B126680) with phthalimidoacetyl chlorideSingle stereoisomerNot specified libretexts.org
erythro 2-methoxy-1,2-diphenylethylamineChiral imines from erythro 2-methoxy-1,2-diphenylethylamine and aromatic aldehydesHigh diastereoselectivityGood

Enantioselective Approaches to Chiral 3-Aminoazetidin-2-ones

The development of enantioselective methods for the synthesis of chiral 3-aminoazetidin-2-ones is of paramount importance, as the biological activity of many β-lactam antibiotics is dependent on a specific enantiomer. Catalytic asymmetric synthesis has emerged as a powerful tool to achieve high enantioselectivity.

One notable approach involves the use of chiral nucleophilic catalysts in the reaction between ketenes and imines. For instance, chiral amines can be employed to catalyze the reaction diastereoselectively and enantioselectively. The use of bifunctional catalysts, which possess both a nucleophilic center and a hydrogen bond donor, can create a more rigid transition state, leading to higher stereocontrol.

A significant breakthrough was the development of a catalytic, asymmetric synthesis of β-lactams using a chiral nucleophile paired with an achiral Lewis acid cocatalyst. This bifunctional system can promote the coupling of ketenes and imines to produce optically enriched β-lactams in high yields.

The ester enolate-imine condensation is another key reaction that has been adapted for enantioselective synthesis. The use of chiral lithium enolates generated from N,N-bis(silyl)glycinates and their reaction with N-PMP-arylaldimines can produce trans-3-amino-β-lactams with excellent enantiopurity. nih.gov Chiral ester auxiliaries such as (-)-menthyl and (-)-2-phenylcyclohexyl have been shown to be highly effective in this reaction. nih.gov

The following table presents examples of enantioselective approaches to chiral 3-aminoazetidin-2-ones:

Catalytic System/MethodReactantsEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Chiral nucleophilic amine catalystElectron-deficient ketenes and iminesHighNot specified nih.gov
Chiral ester enolate-imine cyclocondensation with (-)-menthyl auxiliaryN,N-bis(silyl)glycinates and N-PMP-arylaldiminesExcellentExclusively trans nih.gov
Chiral imines from (2R)-2,3-O-isopropylidene glyceraldehyde with zinc enolateN-(4-methoxyphenyl)imine and zinc enolate of an ester>98%86% de (trans) organic-chemistry.org
Chiral imines from (2R)-2,3-O-isopropylidene glyceraldehyde with lithium enolateN-(trimethylsilyl)imine and lithium enolate of an ester>90%>90% de (cis) organic-chemistry.org

Methodologies for Controlling Cis/Trans Isomerism

The control of cis/trans isomerism in the azetidin-2-one ring is a crucial factor in the synthesis of β-lactam antibiotics, as the relative stereochemistry at C3 and C4 profoundly impacts their biological activity. The Staudinger ketene-imine cycloaddition is a primary focus for methodologies aimed at controlling this isomerism.

The stereochemical outcome of the Staudinger reaction is largely determined by the reaction conditions and the nature of the substituents on both the ketene and the imine. A key factor is the polarity of the solvent. In general, non-polar solvents favor the formation of the cis-β-lactam, while polar solvents tend to promote the formation of the trans isomer. nih.gov This is attributed to the stabilization of the zwitterionic intermediate in polar solvents, which allows for its isomerization to a more stable conformation before the final ring closure. nih.gov

The electronic properties of the substituents also play a significant role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine often lead to a preference for the trans isomer.

Furthermore, the choice of the N-protecting group on the imine can be used to direct the stereochemical outcome. For instance, in reactions catalyzed by a 4-(pyrrolidino)pyridine derivative, ketenes coupled with N-tosyl imines predominantly yield cis-β-lactams, whereas reactions with N-triflyl imines preferentially furnish the trans isomers.

The following table provides examples of methodologies for controlling cis/trans isomerism:

MethodologyReactantsPredominant IsomerConditionsReference
Solvent PolarityGeneral ketene-imine cycloadditioncisNon-polar solvent nih.gov
Solvent PolarityGeneral ketene-imine cycloadditiontransPolar solvent nih.gov
N-Protecting GroupKetene and N-tosyl iminecis4-(pyrrolidino)pyridine derivative catalyst
N-Protecting GroupKetene and N-triflyl iminetrans4-(pyrrolidino)pyridine derivative catalyst
Ester Enolate-Imine CondensationChiral imines from acetaldehyde/propionaldehydetransWeakly polar solvent (Et2O) organic-chemistry.org
Ester Enolate-Imine CondensationChiral imines from acetaldehyde/propionaldehydecisPolar solvent mixture (THF/HMPA) organic-chemistry.org

Post-Cyclization Introduction and Manipulation of the 3-Amino Substituent

While the direct synthesis of 3-aminoazetidin-2-ones is a common strategy, an alternative approach involves the introduction of the amino group after the formation of the β-lactam ring. This post-cyclization functionalization can offer advantages in terms of substrate scope and the ability to introduce diverse functionalities.

One method for the post-cyclization introduction of an amino group is through the reduction of a 3-azido-azetidin-2-one. The azido (B1232118) group can be introduced at the 3-position of a pre-formed β-lactam, and its subsequent reduction, often via a Staudinger reduction or catalytic hydrogenation, yields the desired 3-amino-azetidin-2-one.

Once the 3-amino group is in place, it can be further manipulated to introduce a wide range of substituents. This is particularly important for the synthesis of β-lactam antibiotics with varied side chains, which can modulate their antibacterial spectrum and potency. Common manipulations include acylation reactions to form amides. For example, a free 3-amino group can be acylated with various acyl chlorides in the presence of a base to introduce different side chains.

Furthermore, the 3-amino group can be deprotected and then re-protected with a different protecting group to allow for orthogonal chemical transformations at other positions of the molecule. This strategy is crucial in the synthesis of complex, polyfunctionalized β-lactam derivatives. For instance, after the initial synthesis of a diprotected monocyclic β-lactam, selective deprotection of the 3-amino group allows for its functionalization, followed by deprotection of the nitrogen at the 1-position.

Protecting Group Strategies in this compound Synthesis (e.g., Boc, Cbz, Dibenzyl)

The use of protecting groups is essential in the synthesis of this compound and its derivatives to prevent unwanted side reactions of the reactive amino group. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. Common protecting groups for the 3-amino function include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and dibenzyl.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.com The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org In the context of this compound synthesis, the Boc group can be used to protect the 3-amino function while other transformations are carried out on the molecule.

The benzyloxycarbonyl (Cbz) group is another common amine protecting group. It is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C), which is a mild and selective deprotection method. organic-chemistry.org This makes the Cbz group orthogonal to acid-labile protecting groups like Boc. The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate.

The dibenzyl protecting group offers a robust protection for the amino group. It is stable under many reaction conditions, including those that might cleave other protecting groups. The dibenzyl group can be removed by catalytic hydrogenolysis. Its use can be advantageous in preventing side reactions such as aziridine (B145994) formation during cyclodehydration steps in certain synthetic routes to β-lactams. nih.gov

The selection of a protecting group strategy often involves an orthogonal approach, where different protecting groups that can be removed under distinct conditions are used to protect different functional groups within the same molecule. This allows for the selective deprotection and functionalization of specific sites, which is a cornerstone of modern organic synthesis.

The following table summarizes the properties of common protecting groups used for the 3-amino group in azetidin-2-one synthesis:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Mild acid (e.g., TFA)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)
DibenzylBn₂Benzyl bromideCatalytic hydrogenolysis (H₂, Pd/C)

Reactivity and Synthetic Transformations of 3 Aminoazetidin 2 One

3-Aminoazetidin-2-one as a Versatile Chiral Synthon (β-Lactam Synthon Methodology)

The "β-lactam synthon method" leverages the ring strain of azetidin-2-ones to facilitate selective bond cleavage and subsequent transformations, providing access to a wide range of organic compounds. nih.gov This methodology has proven particularly effective for the synthesis of non-protein amino acids, oligopeptides, and various nitrogen-containing heterocycles. nih.gov Enantiomerically pure β-lactams, including derivatives of this compound, serve as powerful chiral synthons for creating aromatic β-amino acids, peptides, polyamines, and other biologically significant molecules. nih.gov

The stereochemistry at the C3 and C4 positions of the β-lactam ring can be precisely controlled through various synthetic strategies, most notably the Staudinger ketene-imine [2+2] cycloaddition and ester enolate-imine cyclocondensation reactions. nih.govnih.gov These methods allow for the asymmetric synthesis of 3-amino-β-lactams with high diastereoselectivity. nih.govdocumentsdelivered.com The resulting chiral this compound derivatives can then undergo stereoselective alkylation at the C3 position or on the side chain, providing efficient routes to α-alkyl-α-amino acids with high enantiopurity. nih.gov Furthermore, hydrolysis of these enantiopure 3-amino-β-lactams readily yields α,β-diamino acids. nih.gov

The utility of the β-lactam synthon method extends to the synthesis of complex natural products and medicinally important compounds. For instance, the ring-opening coupling of a suitably functionalized β-lactam with a complex core structure was a key step in the highly efficient semisynthesis of the anticancer drug paclitaxel (B517696). nih.gov

Ring Transformation Reactions of the Azetidinone Nucleus

The inherent strain of the azetidinone ring makes it susceptible to ring-opening and ring-expansion reactions, enabling its transformation into a variety of other heterocyclic systems. rsc.org This reactivity is a cornerstone of the β-lactam synthon methodology, allowing for the synthesis of target molecules that may not even contain a β-lactam ring. nih.gov

The strained azetidine (B1206935) ring can be opened and reconfigured to form larger or different heterocyclic structures. rsc.orgrsc.org Substituted azetidines have been shown to be excellent precursors for rearrangements leading to pyrroles, pyrrolidines, piperidines, and imidazolidinones, among others. rsc.org

Imidazolidin-2-ones: These cyclic ureas are important structural motifs in many pharmaceuticals. nih.govmdpi.com Synthetic routes to imidazolidin-2-ones often involve the carbonylation of 1,2-diamines or the intramolecular cyclization of urea (B33335) derivatives. nih.govmdpi.com The transformation of azetidine derivatives can provide access to the requisite diamine precursors. rsc.org

Piperazines: The piperazine (B1678402) ring is a common feature in many approved drugs. mdpi.comnih.gov While numerous methods exist for piperazine synthesis, including C-H functionalization and cyclization of diamine precursors, the ring expansion of azetidine derivatives offers a potential alternative route. mdpi.comorganic-chemistry.orgnih.gov

Hydantoins: Hydantoins (imidazolidine-2,4-diones) and their thio-analogs are another class of biologically active heterocycles. ikm.org.mymdpi.comnih.gov Their synthesis is often achieved through the cyclization of amino acids or their derivatives. ikm.org.mymdpi.com The β-lactam synthon approach, by providing access to various amino acid derivatives, can indirectly facilitate the synthesis of hydantoin (B18101) structures. nih.gov

Starting MaterialReagents/ConditionsResulting Heterocycle
3-Amino-4-aryl-azetidineIsothiocyanates in DCMDihydrothiazoles
N-Allyl ureasPalladium catalystImidazolidin-2-one
1,2-DiaminesCarbonylating agents (e.g., CDI, CO2)Imidazolidin-2-ones
Amino acidsPotassium cyanate, HClHydantoins

Beyond ring transformations, the this compound scaffold can be incorporated into larger molecular architectures to create hybrid molecules. This approach is valuable in drug discovery, where the β-lactam core can be combined with other pharmacophores to generate compounds with novel or enhanced biological activities. For example, β-lactam-based conjugates have been synthesized to act as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-based antibiotics. mdpi.com

Functionalization and Derivatization Strategies at the 3-Amino Position

The amino group at the C3 position of the azetidinone ring is a key site for synthetic modification, allowing for the introduction of a wide range of substituents and the construction of diverse molecular libraries. mdpi.comnih.gov

The primary amino group of this compound readily undergoes acylation with carboxylic acids or their activated derivatives to form stable amide bonds. nih.govnih.gov This reaction is a straightforward and widely used method for creating libraries of N-substituted derivatives. nih.gov By varying the carboxylic acid component, chemists can systematically modify the steric and electronic properties of the C3 substituent to explore structure-activity relationships. nih.gov These N-(2-oxoazetidin-3-yl)amides have been investigated as potential inhibitors for enzymes such as N-acylethanolamine acid amidase (NAAA). nih.gov

Furthermore, the amino group can be subjected to various other N-substitution reactions, expanding the scope of accessible derivatives. researchgate.netnih.gov

Reactant 1Reactant 2Product
This compoundCarboxylic Acid (R-COOH)N-(2-oxoazetidin-3-yl)amide
3-Amino-2-phenyl azetidineVarious Acids3-Amido-2-phenyl azetidines

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of amides and other carbonyl-containing compounds. nih.govmdpi.com In the context of this compound, the amino group can serve as the nucleophile in palladium-catalyzed aminocarbonylation reactions with aryl or vinyl halides/triflates. nih.govnih.gov This methodology provides a direct route to N-aroyl derivatives, which are important substructures in medicinal chemistry. The reaction typically involves the oxidative addition of the organic halide to a palladium(0) complex, followed by CO insertion and subsequent nucleophilic attack by the amine. nih.govresearchgate.net

This approach offers an alternative to traditional amide bond formation and allows for the coupling of the this compound core with a wide range of aromatic and heteroaromatic systems. nih.govmdpi.com

Nucleophilic Ring-Opening and Ring Expansion Reactions of Azetidinones

The reactivity of the azetidin-2-one (B1220530) ring is largely dictated by the ring strain and the electrophilicity of the carbonyl carbon. Nucleophilic attack at this position can lead to either cleavage of the amide bond (N1-C2) or the C2-C3 bond, resulting in ring-opened products. Furthermore, under specific conditions, the initial ring-opened intermediate can undergo subsequent cyclization to afford larger heterocyclic systems.

One of the most fundamental nucleophilic ring-opening reactions of 3-amino-β-lactams is hydrolysis, which leads to the formation of valuable α,β-diamino acids. This transformation proceeds by the attack of water or a hydroxide (B78521) ion on the carbonyl carbon, followed by the cleavage of the N1-C2 amide bond. This method provides a straightforward route to chiral diamino acids, which are important building blocks in the synthesis of various biologically active molecules.

Beyond simple hydrolysis, the this compound nucleus can be subjected to attack by a range of other nucleophiles, leading to a variety of functionalized acyclic products. The outcome of these reactions is often dependent on the nature of the nucleophile, the substituents on the azetidinone ring, and the reaction conditions.

Ring expansion reactions of 3-aminoazetidin-2-ones offer a pathway to larger, medicinally relevant heterocyclic structures such as diazepinones and piperazinones. These transformations typically involve an initial nucleophilic ring opening, followed by an intramolecular cyclization of the resulting intermediate. For instance, the reaction of an N-acyl-3-aminoazetidin-2-one with a suitable binucleophile could potentially lead to the formation of a seven-membered diazepinone ring. While specific examples for this compound are not extensively documented in readily available literature, the general principles of β-lactam ring expansion suggest this as a feasible synthetic strategy.

Reaction TypeNucleophile/ReagentProduct TypeRef.
HydrolysisWater/Acid or Baseα,β-Diamino acid researchgate.net
General Nucleophilic Ring OpeningVarious NucleophilesFunctionalized acyclic amine
Putative Ring ExpansionBinucleophilesDiazepinones, Piperazinones

Application in the Construction of Peptidomimetics and Pseudopeptides

The incorporation of constrained amino acid surrogates into peptide chains is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve receptor affinity and selectivity, and control secondary structure. The rigid framework of this compound makes it an attractive candidate for use as a constrained dipeptide surrogate in the design of peptidomimetics and pseudopeptides.

When incorporated into a peptide backbone, the azetidinone ring restricts the conformational freedom of the polypeptide chain. Research on analogous structures, such as N-substituted 3-aminoazetidine-3-carboxylic acids, has shown that the azetidine moiety can act as a potent β-turn inducer. researchgate.net β-turns are crucial secondary structural motifs that play a significant role in molecular recognition and biological activity. By forcing the peptide chain to adopt a specific turn conformation, the this compound unit can pre-organize the molecule for optimal interaction with its biological target.

The synthesis of pseudopeptides containing the this compound core involves standard peptide coupling techniques, where the 3-amino group of the azetidinone can be acylated by an amino acid or peptide fragment. The resulting N-acylated derivative can then be further elaborated at the azetidinone nitrogen.

ApplicationKey FeatureStructural ImpactRef.
Peptidomimetic ConstructionConstrained amino acid surrogateInduces β-turn conformations researchgate.net
Pseudopeptide SynthesisIncorporation into peptide backboneEnhances metabolic stability
Conformational ControlRigid azetidinone scaffoldRestricts torsional angles researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Aminoazetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-aminoazetidin-2-one derivatives, offering detailed information about the atomic connectivity and spatial arrangement of atoms. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are routinely employed to build a complete picture of the molecular structure. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) is particularly powerful for determining the relative stereochemistry of substituents on the azetidin-2-one (B1220530) ring. The chemical shifts (δ) and, more importantly, the vicinal coupling constants (³J) between the protons on C3 and C4 are diagnostic of their cis or trans relationship.

Detailed research findings indicate that the magnitude of the coupling constant between the C3 and C4 protons (³J₃,₄) is a reliable indicator of stereochemistry. A smaller coupling constant is typically observed for a trans relationship, while a larger value indicates a cis relationship. For instance, in many β-lactam systems, ³J values for trans protons range from 1.5 to 3.0 Hz, whereas cis protons exhibit larger couplings, often in the range of 4.5 to 6.0 Hz. Furthermore, the chemical shift of the protons can be influenced by the magnetic anisotropy of nearby substituents, providing additional, albeit less definitive, clues to the stereochemical arrangement. nih.govresearchgate.net During synthetic studies, comparing the ¹H NMR spectra of epimeric pairs has been established as a straightforward method for the facile assignment of stereochemistry at specific carbon centers. nih.gov

Table 1: Typical ¹H NMR Data for Stereochemical Assignment in 3,4-Disubstituted Azetidin-2-ones
StereochemistryTypical Chemical Shift (δ) for C3-H (ppm)Typical Chemical Shift (δ) for C4-H (ppm)Typical Vicinal Coupling Constant (³J₃,₄) (Hz)
cis4.0 - 5.04.5 - 5.54.5 - 6.0
trans3.5 - 4.54.0 - 5.01.5 - 3.0

Carbon-13 NMR spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for confirmation of the molecular formula and identification of key structural features. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

For this compound derivatives, the carbonyl carbon (C2) of the β-lactam ring is particularly characteristic, appearing at a downfield chemical shift, typically in the range of 165-175 ppm. libretexts.org The presence of substituents on the azetidin-2-one ring can significantly affect the chemical shifts of the ring carbons. nih.gov The C3 carbon, bearing the amino group, and the C4 carbon show signals at distinct positions that are influenced by the nature of their respective substituents. mdpi.comnih.gov

Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for the this compound Core
Carbon AtomTypical Chemical Shift (δ) Range (ppm)Notes
C2 (Carbonyl)165 - 175Characteristic downfield shift for a lactam carbonyl. libretexts.org
C350 - 65Shift is influenced by the amino group and any N-substituents.
C455 - 70Shift is highly dependent on the substituent at this position.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu In a this compound derivative, a cross-peak between the signals for the C3 and C4 protons would definitively establish their connectivity. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments map proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch This allows for the direct assignment of the C3 and C4 carbons based on the previously assigned chemical shifts of their attached protons. researchgate.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.ch It is crucial for piecing together the entire molecular structure, especially for identifying quaternary carbons and linking different fragments of the molecule. sdsu.eduepfl.ch For example, an HMBC correlation from the C4 proton to the C2 carbonyl carbon would confirm the four-membered ring structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, the most diagnostic absorption band is that of the β-lactam carbonyl group.

Due to the significant ring strain in the four-membered ring, the C=O stretching vibration of a β-lactam appears at a characteristically high frequency, typically between 1730 and 1770 cm⁻¹. This is significantly higher than the carbonyl absorption of a typical acyclic amide (1650-1680 cm⁻¹) or a larger lactam. Other important absorptions include the N-H stretching vibrations of the primary or secondary amine at C3 (around 3300-3500 cm⁻¹) and the N-H stretch of the lactam itself (around 3200-3400 cm⁻¹). libretexts.orgresearchgate.net C-H stretching vibrations from alkyl and aromatic substituents are also readily observed. libretexts.org

Table 3: Key FTIR Absorption Frequencies for this compound Derivatives
Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
β-Lactam CarbonylC=O stretch1730 - 1770
Amine (primary/secondary)N-H stretch3300 - 3500
LactamN-H stretch3200 - 3400
AlkylC-H stretch2850 - 3000
AromaticC-H stretch3000 - 3100

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular weight can be accurately determined from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of protonated amino acids and their derivatives often involves characteristic losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govnih.gov For this compound derivatives, fragmentation is often initiated by the cleavage of the strained β-lactam ring. Common fragmentation pathways can include the cleavage across the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds, leading to characteristic product ions that help to confirm the core structure and identify substituents. mdpi.com

Table 4: Common Fragmentation Patterns in Mass Spectrometry of Amino-Containing Compounds
Precursor IonNeutral LossResulting Fragment IonNotes
[M+H]⁺H₂O[M+H - H₂O]⁺Common for compounds with hydroxyl or carboxylic acid groups. nih.gov
[M+H]⁺NH₃[M+H - NH₃]⁺Characteristic loss from the amino group. nih.gov
[M+H]⁺CO[M+H - CO]⁺Loss from a carbonyl group.
[M+H]⁺H₂O + CO[M+H - H₂O - CO]⁺A principal fragment ion for many amino acids. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores (light-absorbing groups). The simple, unsubstituted this compound core does not possess strong chromophores and is expected to be optically silent above 250 nm. nih.gov The lactam carbonyl group exhibits a weak n→π* transition at a short wavelength (typically < 220 nm), which is often difficult to observe. nih.gov

However, UV-Vis spectroscopy becomes a valuable tool for the characterization of this compound derivatives that contain chromophoric substituents. researchgate.net For example, the incorporation of an aromatic ring, such as a phenyl or naphthyl group, attached to the ring nitrogen (N1) or the amino group at C3 will result in characteristic absorption bands in the near-UV region (typically 250-300 nm). nih.gov The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands can confirm the presence of such chromophores. scispace.com

Table 5: UV-Vis Absorption Data for Common Chromophores in Organic Molecules
ChromophoreElectronic TransitionTypical λmax (nm)Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Amide/Lactam (C=O)n→π~210 - 220~100
Benzeneπ→π~255~200
Conjugated Systemsπ→π*>250>10,000

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules. nih.govpurechemistry.org This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the conclusive assignment of the relative and absolute configuration of all stereogenic centers within a molecule. nih.gov For derivatives of this compound, which often contain multiple chiral centers, X-ray diffraction is indispensable for establishing their exact stereochemistry, a critical factor for their biological activity. nih.govsoton.ac.uk The determination of absolute configuration through this method relies on the phenomenon of anomalous dispersion, which can be particularly challenging for organic compounds containing only light atoms (C, H, N, O), but is nonetheless achievable with modern instrumentation and techniques. researchgate.net

Beyond stereochemistry, X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. For azetidin-2-one derivatives, this includes the precise geometry of the strained four-membered β-lactam ring. Crystallographic studies on various monocyclic azetidinones have revealed that the β-lactam ring is essentially planar, though slight deviations can occur depending on the steric bulk of its substituents.

A systematic study on a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives provides valuable insight into their solid-state conformations. Although these compounds are not 3-amino derivatives, the analysis of their core azetidin-2-one structure is highly relevant. The crystal structures of these chiral molecules, which crystallize as racemates, show that the four-membered ring maintains a nearly planar geometry. The torsion angles involving the chiral centers at the C3 and C4 positions of the β-lactam ring are typically small, indicating a relatively eclipsed geometry. The solid-state packing of these molecules is often stabilized by a network of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can form cyclic dimers or other organized supramolecular structures.

Below is a table summarizing the crystallographic data for several substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-one derivatives, illustrating key structural parameters.

Table 1: Crystallographic Data for Selected Azetidin-2-one Derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Torsion Angles (°)
3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneC₂₅H₂₄FNO₅OrthorhombicPbca-7.27 (C4) to 13.08 (C3)
3-(furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneC₂₃H₂₃NO₆MonoclinicP2₁/n-8.69 (C4) to 13.76 (C3)
4-(4-methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneC₂₉H₂₇NO₅TriclinicP-1-8.69 (C4) to 13.76 (C3)
3-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneC₂₇H₂₉NO₇MonoclinicP2₁/c-8.69 (C4) to 13.76 (C3)
4,4-bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneC₃₂H₃₁NO₆TriclinicP-1-8.69 (C4) to 13.76 (C3)

Data adapted from Fraga-Dubreuil et al. Note: Torsion angles are generalized from the ranges provided in the source for the series of compounds.

Emerging Spectroscopic Methods (e.g., Raman Spectroscopy) in Azetidinone Analysis

While established techniques like NMR and IR spectroscopy are cornerstones of structural elucidation, emerging vibrational spectroscopic methods offer new avenues for the analysis of azetidinone derivatives. Raman spectroscopy, in particular, has proven to be a powerful, non-destructive tool for pharmaceutical analysis, providing detailed chemical information with minimal to no sample preparation. mdpi.com The technique measures the inelastic scattering of light, which results in a spectrum of peaks corresponding to the specific vibrational modes of the molecule, effectively creating a unique "molecular fingerprint". nih.govmdpi.com

For β-lactam compounds, including this compound derivatives, Raman spectroscopy is highly informative. The vibrational modes of the core azetidin-2-one ring are readily identifiable. The most characteristic and intense band in the Raman spectrum of a β-lactam is the carbonyl (C=O) stretching vibration, which appears at a high frequency due to the significant ring strain. This peak is typically observed in the range of 1750-1785 cm⁻¹. For instance, studies on the β-lactamase inhibitor tazobactam (B1681243) identified the C=O stretch of the β-lactam ring at 1780 cm⁻¹. acs.orgnih.gov Other vibrations associated with the β-lactam ring structure can also be observed, providing a comprehensive spectral signature for this important class of compounds. nih.gov

The utility of Raman spectroscopy extends beyond simple characterization. Its high sensitivity to subtle structural changes makes it suitable for monitoring polymorphic forms and studying enzyme-inhibitor interactions in real-time. acs.orgresearchgate.net Furthermore, advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal, allowing for the detection of trace amounts of material, which is crucial for drug monitoring and quality control applications. nih.gov

The table below lists key characteristic Raman peaks observed for the β-lactam ring, which are applicable to the analysis of this compound and its derivatives.

Table 2: Characteristic Raman Peaks for the Azetidin-2-one (β-Lactam) Ring.

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound Example
β-Lactam C=O Stretch1754 - 1782Ampicillin, Tazobactam nih.govacs.org
β-Lactam Ring Vibration~1692Ampicillin nih.gov
β-Lactam Ring Vibration1392 - 1418Ceftazidime nih.gov

Computational and Theoretical Investigations of 3 Aminoazetidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and geometric parameters, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.comnih.gov It is particularly useful for determining the most stable three-dimensional arrangements of atoms, known as conformations. For 3-aminoazetidin-2-one, DFT calculations can predict the puckering of the four-membered azetidinone ring and the orientation of the C3-amino group substituent.

Research on related azapeptides and other small ring systems has shown that DFT functionals, such as B3LYP, are effective in identifying stable conformers and the energy barriers between them. nih.govnih.gov These studies reveal that the conformational preferences are governed by a delicate balance of ring strain, steric hindrance, and intramolecular hydrogen bonding. While specific DFT data for this compound is not extensively published, analysis of analogous structures suggests that the azetidinone ring is not perfectly planar. The degree of puckering and the orientation of the amino group (axial vs. equatorial-like) represent distinct conformers with small energy differences. These preferences can be significantly influenced by the solvent environment, as simulated using solvation models like the Solvation Model based on Density (SMD). nih.gov

Table 1: Illustrative Conformational Analysis of a Substituted Azetidinone Ring using DFT This table represents a hypothetical analysis based on typical findings for similar structures, illustrating the type of data generated from DFT studies.

ConformerDihedral Angle (H-N-C3-C2)Relative Energy (kcal/mol)Key Feature
A -60°0.00Staggered, pseudo-equatorial amino group; potentially stabilized by intramolecular interactions.
B +60°0.15Staggered, alternative orientation.
C 180°1.20Anti-periplanar, potentially higher energy due to steric or electronic repulsion.
D 2.50Eclipsed, generally the least stable due to steric strain.

Prediction of Reaction Regioselectivity and Transition States

DFT is also a powerful tool for predicting the course of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of transition states and the associated activation energies. mdpi.com For this compound, this can predict its reactivity towards various reagents.

The β-lactam ring is known for its susceptibility to nucleophilic attack at the carbonyl carbon, leading to ring-opening. DFT calculations can quantify the electrophilicity of this carbon and compare it to other potential reaction sites, such as the amino group. Furthermore, these studies can model the transition states for reactions like acylation of the amino group or hydrolysis of the lactam, providing insights into reaction rates and mechanisms. mdpi.com The results of such calculations, often visualized using electrostatic potential maps, can explain the regioselectivity observed in experimental synthetic procedures. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). rjptonline.orgnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor binding.

Derivatives of this compound have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in regulating lipid signaling pathways. nih.gov Molecular docking studies can elucidate how these inhibitors fit into the NAAA active site. Such studies predict the specific interactions, like hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues, explaining the compound's potency and selectivity. nih.gov

Beyond NAAA, the azetidin-2-one (B1220530) scaffold is a well-known pharmacophore present in β-lactam antibiotics, which target penicillin-binding proteins (PBPs) and can be degraded by β-lactamase enzymes. mdpi.com Docking studies are routinely used to model the interactions of novel β-lactam derivatives with the active sites of these bacterial enzymes. nih.govbris.ac.uk These models help predict whether a compound will act as an effective antibiotic or a β-lactamase inhibitor, guiding the design of new antibacterial agents. nih.govhelsinki.fi

Table 2: Predicted Interactions of Azetidinone Derivatives with Various Enzyme Active Sites

Target EnzymePDB CodeKey Interacting ResiduesPredicted Interaction Type
N-Acylethanolamine Acid Amidase (NAAA) (Model)Cys, Asn, ArgCovalent bond (with Cys), Hydrogen bond
Metallo-β-lactamase (IMP-1) (Multiple)Zn²⁺ ions, His, Asp, CysMetal coordination, Hydrogen bond
Enoyl-Acyl Carrier Protein Reductase 5NI9Tyr, NAD⁺Hydrogen bond, Hydrophobic interactions
DNA Gyrase 3U2DAsp, Gly, Mg²⁺Hydrogen bond, Metal coordination
Acetylcholinesterase (AChE) 4EY7Trp, Tyr, Hisπ-π stacking, Hydrogen bond

Stereochemical Influence on Molecular Recognition

Molecular recognition is highly sensitive to the three-dimensional structure of the ligand, a property known as stereochemistry. The chiral center at the C3 position of this compound means it can exist as two non-superimposable mirror images (enantiomers). It is a common principle in pharmacology that different enantiomers of a drug can have vastly different biological activities. nih.gov

Computational docking studies can effectively model and predict these differences. By docking both enantiomers of a this compound derivative into a chiral receptor pocket, researchers can calculate their respective binding energies and analyze their binding poses. Often, only one enantiomer can achieve the optimal orientation to form key interactions with the active site residues. The other enantiomer may bind weakly or not at all due to steric clashes, demonstrating the critical role of stereochemistry in molecular recognition. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. jchemlett.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility and stability of the system. mdpi.comscielo.org.mx

For a complex of a this compound derivative and its target enzyme, an MD simulation can reveal how the ligand and protein adjust to each other upon binding. Researchers can analyze the stability of the binding pose predicted by docking by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand over the simulation time. nih.govresearchgate.net A stable RMSD suggests a stable binding mode. Furthermore, MD simulations can highlight the flexibility of different parts of the protein (via root-mean-square fluctuation, or RMSF analysis) and identify key residues that are crucial for maintaining the binding interaction. mdpi.com This detailed understanding of the dynamic behavior of the ligand-receptor complex is invaluable for the rational design and optimization of potent and selective inhibitors. nih.govhelsinki.fi

Stability of Protein-Ligand Complexes Involving this compound Derivatives

The stability of protein-ligand complexes is a critical factor in drug design and development, indicating the strength and duration of the interaction between a drug candidate and its biological target. Computational methods, such as molecular dynamics (MD) simulations, are increasingly employed to predict and analyze this stability.

One computational approach, thermal titration molecular dynamics (TTMD), is utilized to qualitatively estimate the stability of protein-ligand complexes. nih.govresearchgate.net This method involves running a series of MD simulations at progressively higher temperatures and using a scoring function based on protein-ligand interaction fingerprints to assess the persistence of the native binding mode. nih.gov TTMD has proven effective in distinguishing between high-affinity (low nanomolar range) and low-affinity (micromolar) compounds for various pharmaceutically relevant targets. nih.govresearchgate.net

Studies on derivatives of this compound have highlighted their potential as inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA). nih.gov NAAA is a cysteine hydrolase involved in the degradation of lipid signaling molecules like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. nih.gov By inhibiting NAAA, the levels of PEA can be increased, offering a therapeutic strategy for pain and inflammation. nih.gov

In the context of NAAA, derivatives of this compound have been synthesized and evaluated for their inhibitory potency and stability. nih.gov These compounds, specifically N-(2-oxoazetidin-3-yl)amides, have demonstrated good potency and improved physicochemical properties, including chemical and plasma stability, making them suitable for systemic administration. nih.gov The stability of the complex between these inhibitors and NAAA is crucial for their therapeutic efficacy.

Table 1: Computational Methods for Protein-Ligand Complex Stability Analysis

MethodDescriptionApplication
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time to observe the dynamic behavior of the protein-ligand complex.Assessing the conformational changes and stability of the complex under physiological conditions.
Thermal Titration Molecular Dynamics (TTMD)A series of MD simulations at increasing temperatures to evaluate the persistence of the native binding mode.Qualitative estimation of protein-ligand binding stability and differentiation between high and low-affinity binders. nih.govresearchgate.net
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.Identifying potential binding modes and estimating binding affinity. researchgate.net

Conformational Landscapes in Solution

The three-dimensional shape or conformation of a molecule is crucial for its biological activity. For flexible molecules like this compound and its derivatives, understanding their conformational landscape in solution is key to comprehending their interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. researchgate.netrsc.org By analyzing the NMR spectra, information about the spatial arrangement of atoms and the dynamics of the molecule can be obtained. For instance, in a study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, IR and NMR spectroscopy were used to investigate their conformational preferences in solution. researchgate.net

The study revealed that the 3-aminoazetidine-3-carboxylic acid moiety can act as a β-turn inducer, a common structural motif in proteins. researchgate.net Furthermore, an interesting main-chain-to-side-chain hydrogen bond was detected, forming a six-membered pseudo-cycle. researchgate.net This hydrogen bond connects the nitrogen atom of the azetidine (B1206935) ring with the amide NH of the subsequent residue, increasing the conformational options for designing foldamers with predictable 3D structures. researchgate.net

Computational methods, such as ab initio Hartree-Fock and density functional theory (DFT), are also employed to study the conformational preferences of molecules in both the gas phase and in solution. nih.gov These methods can calculate the relative energies of different conformations and predict the most stable structures. For azetidine rings, which are four-membered rings, puckered structures are common. nih.gov The degree of puckering and the preferred conformation can be influenced by the substituents on the ring and the surrounding solvent. nih.gov

For example, a conformational study on L-azetidine-2-carboxylic acid showed that the four-membered azetidine ring can adopt different puckered structures depending on the backbone conformation. nih.gov The solvent polarity also plays a significant role; as the polarity increases, certain conformations, like the polyproline II-like conformation, become more populated. nih.gov

Table 2: Techniques for Investigating Conformational Landscapes

TechniqueDescriptionKey Findings for Azetidine Derivatives
NMR SpectroscopyProvides information about the structure and dynamics of molecules in solution. researchgate.netrsc.orgRevealed that 3-aminoazetidine-3-carboxylic acid moieties can induce β-turns and form intramolecular hydrogen bonds. researchgate.net
IR SpectroscopyMeasures the absorption of infrared radiation by a molecule, providing information about its vibrational modes and functional groups.Used in conjunction with NMR to elucidate the conformational preferences of peptides containing azetidine rings. researchgate.net
Computational Modeling (ab initio, DFT)Calculates the energies of different molecular conformations to predict the most stable structures. nih.govShowed that the azetidine ring can adopt various puckered conformations influenced by substituents and solvent polarity. nih.gov

In Silico Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a relationship between the chemical structure of a compound and its biological activity. ptfarm.pl These models are highly valuable in drug discovery for predicting the activity of new chemical entities without the need for their synthesis and testing. ptfarm.pl

Quantitative Structure-Activity Relationship (QSAR) is a common type of SAR modeling that develops mathematical equations to correlate physicochemical properties of molecules with their biological activities. sphinxsai.com These properties, known as molecular descriptors, can include topological, electronic, and steric parameters.

For 2-azetidinone derivatives, QSAR studies have been conducted to understand the structural requirements for their antimicrobial and anticancer activities. ptfarm.plnih.govresearchgate.net In one study, QSAR models indicated that the antimicrobial activities of a series of 2-azetidinone derivatives were governed by topological parameters such as the Balaban index (J) and valence molecular connectivity indices (⁰χv and ¹χv). nih.gov

The process of building a QSAR model typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) regression are used to build the QSAR model. sphinxsai.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from SAR and QSAR studies can guide the design of new this compound derivatives with improved potency and desired biological activities. For instance, a SAR analysis of N-(2-oxoazetidin-3-yl)amides as NAAA inhibitors elucidated the key structural features necessary for potent inhibition. nih.gov This information is crucial for the rational design of next-generation inhibitors.

Predictive analytics, powered by these in silico models, allows for the virtual screening of large compound libraries to identify potential hits with desired activity profiles, thereby accelerating the drug discovery process.

Table 3: Key Aspects of In Silico SAR Modeling

AspectDescriptionRelevance to this compound
QSAR Models Mathematical equations that relate the chemical structure of a compound to its biological activity. sphinxsai.comUsed to identify key structural features of 2-azetidinone derivatives that influence their antimicrobial and anticancer activities. ptfarm.plnih.govresearchgate.net
Molecular Descriptors Numerical values that describe the physicochemical properties of a molecule.Topological indices and other descriptors have been shown to correlate with the biological activity of azetidinone compounds. nih.gov
Predictive Analytics The use of data, statistical algorithms, and machine learning techniques to identify the likelihood of future outcomes based on historical data.Enables the virtual screening of compound libraries to prioritize the synthesis and testing of promising this compound derivatives.

Homology Modeling of Target Proteins for Ligand Interaction Studies

When the experimental three-dimensional (3D) structure of a target protein is not available, homology modeling, also known as comparative modeling, can be used to predict its structure. nih.gov This computational method is based on the principle that proteins with similar sequences adopt similar 3D structures. nih.gov

The process of homology modeling involves the following steps:

Template Identification: Searching a database of known protein structures (like the Protein Data Bank, PDB) for a homologous protein with a known 3D structure to use as a template. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the template protein.

Model Building: Building a 3D model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Refining the initial model to correct any structural inaccuracies and validating the quality of the final model.

Homology modeling is a powerful tool in drug discovery as it provides a structural basis for understanding protein function and for performing ligand interaction studies, such as molecular docking. nih.gov For example, if the crystal structure of a specific enzyme that interacts with this compound derivatives is unknown, a homology model of that enzyme can be built.

This modeled protein can then be used in molecular docking simulations to predict how this compound derivatives bind to its active site. nih.gov These simulations can provide valuable information about the binding affinities and modes of interaction, which can guide the design of more potent and selective inhibitors. nih.gov

For instance, a study on inhibitors of Mycobacterium tuberculosis utilized homology modeling to build the 3D structure of the cytochrome b subunit (QcrB), a potential drug target, as its crystal structure was not available. nih.gov The modeled protein was then used for molecular docking simulations with a series of inhibitors to analyze their binding affinities and modes. nih.gov This approach can be similarly applied to study the interaction of this compound derivatives with their respective target proteins where the experimental structure is lacking.

Table 4: Steps in Homology Modeling for Ligand Interaction Studies

StepDescriptionPurpose
Template Identification Finding a known protein structure that is homologous to the target protein. nih.govTo serve as a blueprint for building the 3D model of the target.
Sequence Alignment Aligning the amino acid sequences of the target and template proteins.To establish the correspondence between residues in the target and template.
Model Building Constructing the 3D coordinates of the target protein based on the template structure.To generate an initial 3D model of the target protein.
Model Refinement & Validation Optimizing the geometry of the model and assessing its quality.To produce a high-quality and reliable 3D model for further studies.
Ligand Interaction Studies Using the modeled protein for molecular docking or other computational analyses with ligands.To predict binding modes, affinities, and guide the design of new compounds. nih.gov

Biological Activity and Mechanistic Insights of 3 Aminoazetidin 2 One Derivatives in Vitro Research

β-Lactam Antibiotic Mimicry and Penicillin-Binding Protein (PBP) Inhibition Mechanisms

The foundational structure of 3-aminoazetidin-2-one is a β-lactam ring, a four-membered cyclic amide. This motif is famously characteristic of β-lactam antibiotics, including penicillins and cephalosporins, which are cornerstones of antibacterial therapy. nih.govphyschemres.org These antibiotics function by inhibiting penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.govmdpi.com Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis. nih.govmdpi.com

The inhibitory mechanism of β-lactam antibiotics stems from their structural similarity to the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidase activity. nih.govmdpi.com PBPs mistakenly recognize the β-lactam ring and form a stable, covalent acyl-enzyme complex with an active site serine residue. nih.gov This effectively inactivates the enzyme, halting cell wall construction. Given that the this compound core is a β-lactam, its derivatives are investigated for their potential to act as PBP inhibitors. nih.gov

The primary mechanism by which β-lactam-containing compounds inhibit bacterial growth is by disrupting the synthesis of the cell wall. nih.gov PBPs catalyze the cross-linking of peptide chains within the growing peptidoglycan polymer, a crucial step for creating a strong and rigid cell wall. nih.govmdpi.com By forming a stable complex with the PBP active site, this compound derivatives can conceptually block this transpeptidation reaction. nih.gov This inhibition weakens the cell wall, ultimately leading to cell lysis and bacterial death. Research into azetidine (B1206935) derivatives has shown that they can interfere with cell envelope biogenesis, specifically by arresting late-stage mycolic acid biosynthesis in mycobacteria, further highlighting the potential of this chemical class to disrupt cell wall formation. nih.gov

A major challenge to the efficacy of β-lactam antibiotics is the widespread emergence of bacterial resistance, most commonly through the production of β-lactamase enzymes. rawdatalibrary.netnih.govresearchgate.net These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. nih.govresearchgate.net

A clinically successful strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). nih.govresearchgate.netmdpi.com Conceptually, derivatives of this compound could be designed to function either as standalone β-lactamase-stable PBP inhibitors or as dual-action agents. This could involve chemical modifications to the core structure that not only preserve affinity for PBPs but also confer an ability to inhibit β-lactamases. Another approach involves designing derivatives that are poor substrates for β-lactamases, allowing them to reach and inhibit PBPs even in resistant bacteria. The development of novel, non-β-lactam BLIs like avibactam (B1665839) has also renewed interest in creating new combination therapies to overcome resistance. mdpi.com

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Beyond antibiotic potential, derivatives of this compound have been identified as a novel class of inhibitors for N-acylethanolamine acid amidase (NAAA). nih.govnih.gov NAAA is a cysteine hydrolase responsible for the degradation of endogenous lipid signaling molecules, most notably palmitoylethanolamide (B50096) (PEA). nih.govnih.govnih.gov PEA is an anti-inflammatory and analgesic mediator that exerts its effects by activating the peroxisome proliferator-activated receptor-α (PPAR-α). nih.govnih.govescholarship.org By inhibiting NAAA, the intracellular levels of PEA can be increased, thus enhancing its therapeutic effects. This makes NAAA inhibitors a promising target for the treatment of pain and inflammation. nih.govomicsdi.org

NAAA preferentially hydrolyzes saturated and monounsaturated fatty acid ethanolamides like PEA and oleoylethanolamide (OEA). nih.govescholarship.org The actions of these lipid mediators are terminated by intracellular hydrolysis. nih.govescholarship.org In vitro studies have demonstrated that inhibiting NAAA effectively blocks the degradation of these compounds. For instance, in activated leukocytes, potent NAAA inhibitors were shown to increase the levels of PEA. pnas.org This is significant because endogenous levels of PEA and OEA have been observed to decrease during inflammation. nih.govescholarship.org Therefore, by preventing the hydrolysis of PEA and OEA, this compound-based NAAA inhibitors can restore and enhance the signaling of these anti-inflammatory lipid mediators in a cellular context.

Systematic investigation into N-(2-oxoazetidin-3-yl)amides has revealed key structural features necessary for potent NAAA inhibition. nih.govnih.gov These studies have established a clear structure-activity relationship (SAR) for this class of compounds. nih.govnih.gov

Key findings from SAR studies include:

The β-Lactam Moiety: The this compound core is essential for inhibitory activity. nih.gov

Stereochemistry at C3: The (S)-configuration of the acylamino substituent at the C3 position of the ring is strongly preferred over the (R)-configuration for NAAA inhibition. nih.gov

Substitution on the Ring Nitrogen: Alkylation of the endocyclic nitrogen atom is not tolerated and leads to a loss of activity. nih.gov

The Acyl Side Chain: The nature of the N-acyl side chain attached to the 3-amino group significantly influences potency.

The following table presents data on the inhibitory activity of select this compound derivatives against human NAAA (h-NAAA), illustrating the key SAR findings.

CompoundConfigurationSide Chain (R-CO)IC50 (µM) for h-NAAA
(S)-5aSPhenylacetyl0.015
(R)-5aRPhenylacetyl> 10
(S)-5bS3-Phenylpropionyl0.011
(S)-5dSMyristoyl (C14)0.070
(S)-5eSPalmitoyl (C16)0.200

Data synthesized from studies on N-(2-oxoazetidin-3-yl)amides. nih.gov

Histamine (B1213489) H3 Receptor (H3R) Agonism and Related Receptor Interactions

Derivatives of 3-aminoazetidine have also been explored as ligands for the histamine H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system. nih.gov The H3R acts as both an autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.govfrontiersin.orgwikipedia.org

An in-house screening campaign identified a non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine compound as a partial H3R agonist. nih.gov This discovery prompted the synthesis and evaluation of related analogues, leading to the development of a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as high-affinity, non-imidazole H3R full agonists. nih.govacs.orgnih.gov These compounds represent a significant departure from typical imidazole-based H3R agonists. nih.gov

The binding mode for these agonists involves key interactions within the receptor. For instance, the basic amine of the azetidine moiety forms an ionic bond with the aspartic acid residue D114, while the amino group on the pyrimidine (B1678525) ring hydrogen bonds with the glutamic acid residue E206. acs.org

The table below summarizes the in vitro activity of key compounds from this series.

CompoundBinding Affinity (pKi)Functional Potency (pEC50)
11b7.77.9 (Partial Agonist)
VUF16839 (14d)8.59.5 (Full Agonist)

Data from studies on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives. nih.govacs.org

In Vitro Characterization of Agonistic Potency and Efficacy

Derivatives of this compound have been identified as a promising class of non-imidazole histamine H3 receptor (H3R) agonists. nih.govacs.org In contrast to the majority of H3R agonists which typically contain an imidazole (B134444) ring, these compounds represent a significant structural departure. nih.govacs.org An in-house screening campaign first identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. nih.gov Subsequent research focused on the design and synthesis of analogues, leading to the development of several non-imidazole full agonists. nih.gov

The agonistic potency and efficacy of these derivatives were evaluated in vitro using a cyclic adenosine (B11128) monophosphate (cAMP) response element-luciferase reporter gene assay. nih.gov The structure-activity relationship studies revealed that the potency of these compounds varies with the alkyl substitution pattern on the basic amine. nih.gov One key compound, VUF16839, demonstrated nanomolar on-target activity with a pKi of 8.5 and a pEC50 of 9.5, indicating high affinity and functional activity at the H3 receptor. nih.govacs.org

In Vitro H3 Receptor Activity of Key this compound Derivative
CompoundBinding Affinity (pKi)Functional Potency (pEC50)Activity Profile
VUF168398.59.5Full Agonist

Insights into Non-Imidazole H3R Ligand Binding Sites

The development of non-imidazole H3R ligands, such as the this compound derivatives, has provided valuable insights into the receptor's binding pocket. While historically, H3R agonists have been derivatives of imidazole, the natural ligand, these newer compounds demonstrate that other structural motifs can achieve high-affinity binding and agonism. nih.govacs.orgnih.gov

Molecular modeling and docking studies of the key compound VUF16839 have been used to propose its binding mode within the H3R. nih.govacs.org These studies suggest that the non-imidazole core can achieve key interactions within the binding site that are similar to those attained by histamine itself. nih.govacs.org The putative binding site is located in a niche surrounded by transmembrane helices TM3, TM5, TM6, and TM7. Key amino acid residues, such as Asp114 (3.32), are believed to be crucial for ligand binding and receptor activation. The 2-aminopyrimidine (B69317) derivatives featuring an alkylated 3-amino-azetidine moiety demonstrate low nanomolar affinities for the H3R, underscoring the effectiveness of this scaffold in interacting with the receptor's binding site. nih.gov

Tubulin Polymerization Inhibition and Cell-Based Activity

In Vitro Anti-Colorectal Cancer Activity and Proposed Mechanism

A series of 3-amino-2-azetidinone derivatives have been synthesized and evaluated as analogues of combretastatin (B1194345) A4, a known microtubule destabilizing agent. nih.govresearchgate.net These compounds were tested for their anti-proliferative activity against the human colorectal cancer SW48 cell line. nih.govresearchgate.net The entire group of synthesized compounds exhibited potent activity, with IC50 values ranging from 14.0 to 564.2 nM. nih.govresearchgate.netrsc.org

The proposed mechanism of action for this anti-cancer activity is the inhibition of tubulin polymerization. nih.govresearchgate.net By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. This leads to cell cycle arrest and ultimately, cell death. The most active compound in the series was shown to directly inhibit tubulin polymerization in vitro, supporting this proposed mechanism and highlighting its potential as a therapeutic agent against colon cancer. nih.govresearchgate.net

In Vitro Anti-Proliferative Activity of 3-Amino-2-azetidinone Derivatives against SW48 Cells
Compound SeriesCell LineIC50 Value Range (nM)Proposed Mechanism
Combretastatin A4 AnaloguesSW48 (Colon Cancer)14.0 - 564.2Tubulin Polymerization Inhibition

Stereochemical Preference in Tubulin Interaction

The synthesis of the this compound ring demonstrates a significant degree of stereochemical control. The cyclization process, specifically the Staudinger reaction used to form the β-lactam ring, is highly diastereoselective. nih.govresearchgate.net This reaction almost exclusively yields the trans isomer of the 3,4-substituted azetidinone. nih.gov

This stereochemical outcome is crucial, as research has identified this trans isomer as the biologically active form. nih.govresearchgate.netrsc.org The specific three-dimensional arrangement of the substituents on the azetidinone ring is therefore a key determinant of its ability to interact effectively with its biological target, tubulin. This preference suggests that the geometry of the binding site on tubulin accommodates the trans configuration more favorably than the corresponding cis isomer.

Other Reported In Vitro Enzymatic or Receptor-Mediated Activities

Tryptase and Human Leukocyte Elastase Inhibition

Beyond their activity at the H3 receptor and on tubulin, derivatives of the core azetidin-2-one (B1220530) structure have been investigated as inhibitors of serine proteases, specifically human leukocyte elastase (HLE). nih.gov HLE is an enzyme involved in inflammatory processes, and its inhibition is a target for treating various inflammatory diseases. frontiersin.org

Functionalized N-aryl-3,3-difluoroazetidin-2-ones have been synthesized and evaluated as inactivators of HLE. nih.gov Certain derivatives within this class proved to be effective inhibitors of the enzyme. nih.gov The inhibitory mechanism is thought to involve the opening of the β-lactam ring and subsequent interaction with the enzyme's active site. nih.gov While the broader class of azetidinones shows this activity, specific studies focusing solely on this compound derivatives for tryptase inhibition are less prominent in the reviewed literature.

Cholesterol Absorption Inhibitor Mechanisms

Derivatives of this compound are recognized for their role as cholesterol absorption inhibitors, with a mechanism that is primarily centered on the interference with protein-mediated cholesterol transport in the small intestine. The most well-documented mechanism involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake located in the brush border membrane of enterocytes in the jejunum. nih.govtaylorandfrancis.com

Ezetimibe (B1671841), a prominent derivative of 2-azetidinone, serves as a key example of this inhibitory action. Its mechanism involves binding directly to the NPC1L1 protein. nih.gov This binding event is thought to prevent the interaction between the NPC1L1/cholesterol complex and the clathrin/AP2 complex, which is necessary for the endocytosis of cholesterol into the intestinal cells. ebmconsult.com By blocking this internalization process, cholesterol from both dietary and biliary sources is prevented from entering the enterocytes, leading to its excretion from the body. ebmconsult.comresearchgate.net This reduction in cholesterol delivery to the liver prompts an upregulation of hepatic LDL receptor activity, which in turn increases the clearance of circulating LDL cholesterol. nih.govwikipedia.org

In vitro studies using cell lines that express the human NPC1L1 protein, such as hNPC1L1/MDCKII cells, have been instrumental in elucidating this mechanism. Research on newly synthesized amide ezetimibe analogs, derived from trans-3-amino-(3R,4R)-β-lactam, has demonstrated significant inhibition of cholesterol uptake in these cell lines. nih.gov These studies confirm that the azetidinone core is crucial for the observed activity and that modifications at the 3-amino position can yield potent cholesterol absorption inhibitors. nih.gov

Table 1: In Vitro Cholesterol Uptake Inhibition by this compound Analogs

Compound Cell Line Key Finding
Amide ezetimibe analogs hNPC1L1/MDCKII Significant inhibition of cholesterol uptake. nih.gov
Ezetimibe N/A (Mechanism Study) Prevents the NPC1L1/sterol complex from interacting with AP2 in clathrin-coated vesicles. nih.gov
Photoreactive 2-azetidinone derivatives Brush border membrane of enterocytes Identified a 145-kDa integral membrane protein as a specific binding protein for cholesterol absorption inhibitors. researchgate.net

Anti-Inflammatory, Antimicrobial, and Antitubercular Mechanisms (in vitro)

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound derivatives have been linked in vitro to the modulation of specific enzymatic pathways. One key mechanism is the inhibition of N-acylethanolamine acid amidase (NAAA). nih.gov NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), which exerts anti-inflammatory effects by activating the peroxisome proliferator-activated receptor α (PPAR-α). nih.gov By inhibiting NAAA, these azetidinone derivatives prevent the breakdown of PEA, thereby enhancing its anti-inflammatory actions. A series of N-(2-oxoazetidin-3-yl)amides have been synthesized and identified as a novel class of NAAA inhibitors with good potency in vitro. nih.gov

Another investigated mechanism involves the attenuation of inflammatory responses in microglial cells. The azetidine derivative KHG26792 was shown to reduce the production of pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide in amyloid β-treated primary microglial cells. nih.gov This effect was associated with the downregulation of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels. nih.gov The underlying pathway involves the modulation of Akt/GSK-3β signaling and a decrease in the translocation of the inflammatory transcription factor NF-κB. nih.gov

Antimicrobial and Antitubercular Mechanisms

Derivatives of this compound have demonstrated a range of antimicrobial activities in vitro. A series of novel 4-aryl-3-chloro-N-(3,4,5-trihydroxy benzamido)-2-azetidinones were synthesized and screened against various bacteria and fungi. researchgate.net Certain compounds featuring chlorophenyl and 4-dimethyl amino phenyl groups displayed notable antimicrobial activity. researchgate.net Similarly, other studies have confirmed the antibacterial and antifungal potential of various 2-oxo-azetidine derivatives against selected microorganisms. researchgate.net

In the context of antitubercular activity, azetidine derivatives have shown significant promise by targeting the cell envelope of Mycobacterium tuberculosis. A series of derivatives, termed BGAz compounds, exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov The mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.gov Transcriptomic analysis further indicated that the mode of action for these compounds is distinct from that of existing mycobacterial cell wall inhibitors. nih.gov

In vitro screening of trihydroxy benzamido azetidin-2-one derivatives against M. tuberculosis H37Rv has identified compounds with minimum inhibitory concentration (MIC) values comparable to the standard drug isoniazid. researchgate.net

Table 2: In Vitro Antimicrobial and Antitubercular Activity of this compound Derivatives

Compound Series Target Organism Mechanism/Activity MIC (µg/mL)
BGAz Derivatives (e.g., BGAz-003, BGAz-004) Mycobacterium tuberculosis H37Rv Inhibition of mycolate assembly. nih.gov 3.3 nih.gov
Trihydroxy benzamido azetidin-2-ones (3f, 3g, 3k, 3o) Mycobacterium tuberculosis Antitubercular activity. researchgate.net 0.57 - 0.83 researchgate.net
4-Aryl-3-chloro-N-(3,4,5-trihydroxy benzamido)-2-azetidinones Various bacteria and fungi Antimicrobial activity. researchgate.net Not specified
2-Oxo-azetidine derivatives of 2-amino thiazole Various bacteria and fungi Antibacterial and antifungal activity. researchgate.net 1.25 - 12.5 researchgate.net

Central Nervous System (CNS) Activity via Receptor Modulation (in vitro)

Derivatives incorporating the 3-aminoazetidine scaffold have been shown to exhibit significant activity in the central nervous system (CNS) through direct modulation of specific neurotransmitter receptors. In vitro research has particularly highlighted their function as agonists for the histamine H3 receptor (H3R). nih.govacs.org

The H3R is a G protein-coupled receptor that acts as both an auto- and heteroreceptor, regulating the release of several key neurotransmitters, including histamine, acetylcholine, serotonin, noradrenaline, and dopamine. nih.gov A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines were designed and synthesized as non-imidazole H3R agonists. nih.govacs.org Their activity was evaluated in vitro using a cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, which measures the functional consequence of receptor activation. acs.org

This research identified several full agonists with nanomolar affinities for the H3R. nih.gov The key compound, VUF16839, demonstrated high on-target activity with a pKi of 8.5 and a pEC50 of 9.5. nih.govacs.org Molecular modeling of VUF16839's binding mode within the H3R suggests that the basic amine of the azetidine moiety forms a critical ionic interaction with the aspartate residue D114(3.32), while the amino group on the pyrimidine ring forms a hydrogen bond with the glutamate (B1630785) residue E206(5.461), interactions that are similar to those of the natural ligand, histamine. acs.org

Table 3: In Vitro Activity of this compound Derivatives at the Histamine H3 Receptor

Compound Assay Type In Vitro Activity Metric Value
VUF16839 (14d) Radioligand binding assay pKi 8.5 nih.govacs.org
VUF16839 (14d) cAMP response element-luciferase reporter gene assay pEC50 9.5 nih.govacs.org
4-(3-azetidin-1-yl)pyrimidin-2-amine (11b) cAMP response element-luciferase reporter gene assay Partial H3R agonist activity Not specified

Future Research Directions and Emerging Applications in Chemical Biology

Development of Innovative Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 3-aminoazetidin-2-one and its derivatives, where chirality dictates therapeutic efficacy, the development of novel stereoselective synthetic methods is a critical area of ongoing research.

Historically, the Staudinger ketene-imine cycloaddition has been a foundational method for constructing the β-lactam ring. Recent innovations have focused on achieving high diastereoselectivity and enantioselectivity. One prominent strategy involves the use of chiral auxiliaries attached to either the ketene (B1206846) or the imine component. These auxiliaries guide the stereochemical outcome of the cycloaddition, often with high efficiency, and can be subsequently removed to yield the desired enantiomerically pure product.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-lactams. Chiral amines, phosphines, and other small organic molecules can catalyze the reaction between ketenes and imines with high enantioselectivity, offering a metal-free alternative to traditional methods. Furthermore, enzyme-catalyzed approaches are gaining traction. Lipases and other enzymes are being explored for the kinetic resolution of racemic β-lactams or for the enantioselective synthesis of key intermediates. These biocatalytic methods offer the advantages of high selectivity and mild reaction conditions.

The development of novel catalytic systems that can efficiently control the stereochemistry at both the C3 and C4 positions of the azetidinone ring remains a key objective. Such advancements will not only streamline the synthesis of known biologically active compounds but also facilitate the creation of novel analogs with potentially enhanced therapeutic properties.

Exploration of Novel Pharmacological Targets Beyond Traditional β-Lactam Roles

While the inhibition of bacterial cell wall synthesis via penicillin-binding proteins (PBPs) is the classical mechanism of action for β-lactams, the this compound core is proving to be a privileged scaffold for targeting a diverse array of enzymes implicated in human diseases.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Derivatives of this compound have been identified as potent inhibitors of NAAA, a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govptfarm.pl By inhibiting NAAA, these compounds can elevate endogenous PEA levels, offering a promising therapeutic strategy for the treatment of pain and inflammatory conditions. nih.gov The azetidinone ring in these inhibitors is thought to interact with the active site of the enzyme, leading to its inactivation. ptfarm.pl

Cysteine Protease Inhibitors: The electrophilic nature of the β-lactam ring makes it an effective warhead for targeting the active site of cysteine proteases. 3-Acylamino-azetidin-2-one derivatives have demonstrated potent inhibitory activity against cathepsins, a family of cysteine proteases involved in various physiological and pathological processes, including cancer progression and immunological disorders. researchgate.net The strained four-membered ring is susceptible to nucleophilic attack by the cysteine residue in the enzyme's active site, leading to covalent modification and irreversible inhibition. researchgate.net

Anticancer Agents Targeting Tubulin Polymerization: Several studies have highlighted the potential of 3-amino-2-azetidinone derivatives as a new class of anticancer agents. nih.govbepls.commdpi.com These compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. nih.govbepls.com By disrupting the microtubule dynamics, these molecules exhibit potent cytotoxic activity against various cancer cell lines, including those resistant to existing therapies. nih.gov

Compound ClassTarget Enzyme/ProteinTherapeutic Potential
N-(2-oxoazetidin-3-yl)amidesN-Acylethanolamine Acid Amidase (NAAA)Anti-inflammatory, Analgesic nih.govptfarm.pl
3-Acylamino-azetidin-2-onesCysteine Proteases (e.g., Cathepsins)Anti-inflammatory, Anticancer researchgate.net
3-Amino-1,4-diaryl-2-azetidinonesTubulinAnticancer nih.govbepls.com

Integration of Advanced Computational Design in the Discovery of New this compound Scaffolds

The integration of advanced computational methods is revolutionizing the drug discovery process, enabling the rational design of novel therapeutic agents with improved potency and selectivity. For the this compound scaffold, these in silico approaches are instrumental in exploring vast chemical space and identifying promising new derivatives.

Molecular docking studies are routinely employed to predict the binding modes of this compound derivatives within the active sites of their target proteins. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. By understanding these interactions, medicinal chemists can design modifications to the scaffold that are predicted to enhance potency.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of this compound derivatives with their biological activity. These models can identify the physicochemical properties that are most important for activity, such as hydrophobicity, electronic properties, and steric factors. QSAR studies can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Furthermore, pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. This information can be used to search virtual libraries for novel scaffolds that fit the pharmacophore model, potentially leading to the discovery of entirely new classes of compounds based on the this compound core. These computational tools, when used in conjunction with traditional synthetic and biological testing, significantly accelerate the discovery and optimization of new drug candidates.

Expansion of the this compound Synthon Concept to Complex Molecular Architectures

The term "β-lactam synthon method" refers to the use of the strained azetidinone ring as a versatile building block for the synthesis of a wide range of organic molecules. nih.gov The inherent ring strain of the this compound core facilitates stereocontrolled ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic structures.

This strategy has been successfully employed in the synthesis of non-proteinogenic amino acids , peptides , and peptidomimetics . The controlled cleavage of the amide bond in the β-lactam ring can yield β-amino acids, which are important components of many biologically active molecules. Furthermore, the this compound scaffold can be incorporated into peptide chains to induce specific conformations and enhance metabolic stability.

A particularly exciting application is the use of 3-aminoazetidine as a "turn-inducing element" in the synthesis of macrocyclic peptides . ptfarm.plresearchgate.netnih.gov The rigid, four-membered ring can pre-organize the linear peptide precursor into a conformation that is favorable for macrocyclization, often leading to significantly improved reaction yields and allowing for the synthesis of otherwise difficult-to-access cyclic structures.

The application of the this compound synthon has also been extended to the total synthesis of complex natural products . For instance, the stereochemically rich framework of the β-lactam ring has been utilized as a chiral template to control the stereochemistry of subsequent transformations in the synthesis of compounds like paclitaxel (B517696) (Taxol). The continued exploration of novel ring-opening and functionalization strategies will undoubtedly expand the utility of the this compound synthon in the construction of increasingly complex and biologically relevant molecular architectures.

Investigation of Multi-Target Directed Ligands Incorporating the Azetidinone Motif

The traditional "one-drug, one-target" paradigm is being increasingly challenged by the complexity of many diseases, which often involve multiple pathological pathways. This has led to the emergence of the multi-target directed ligand (MTDL) approach, which aims to design single molecules that can modulate multiple targets simultaneously. The this compound scaffold, with its proven ability to interact with a range of biological targets, is a promising platform for the development of MTDLs.

For instance, in the context of cancer , a molecule could be designed to incorporate the this compound core for tubulin polymerization inhibition, while also featuring a pharmacophore that targets another cancer-related protein, such as a kinase or a histone deacetylase (HDAC). nih.gov In fact, azetidin-2-one-based molecules have been investigated as dual inhibitors of HDAC6 and HDAC8. nih.gov

Q & A

Q. How should safety protocols be adapted for handling this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines for structurally related azetidines, which recommend PPE (gloves, goggles) and fume hood use due to potential skin/eye toxicity. For novel derivatives, conduct acute toxicity assays (e.g., zebrafish models) before scaling synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.